molecular formula C23H29Cl2N3O B3028082 Datelliptium chloride hydrochloride CAS No. 157000-76-5

Datelliptium chloride hydrochloride

Cat. No.: B3028082
CAS No.: 157000-76-5
M. Wt: 434.4 g/mol
InChI Key: QLZIAISICLKYOX-UHFFFAOYSA-N
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Description

Datelliptium chloride hydrochloride is a DNA-intercalating agent derived from ellipticine. It is known for its anti-tumor activities and is primarily used in scientific research for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Datelliptium chloride hydrochloride is synthesized from ellipticine through a series of chemical reactions.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

Datelliptium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Datelliptium chloride hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of datelliptium chloride hydrochloride involves the stabilization of G-quadruplex structures on the RET promoter region, leading to the downregulation of the RET oncogene. This results in the inhibition of cancer cell growth and metastasis. The compound targets specific molecular pathways involved in cancer progression, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Datelliptium chloride hydrochloride is unique compared to other DNA-intercalating agents due to its specific mechanism of action and high selectivity for certain cancer cell types. Similar compounds include:

Properties

IUPAC Name

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIAISICLKYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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